

Neryl Isobutyrate: A Technical Guide to its Structure, Stereochemistry, and Analysis

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Compound of Interest

Compound Name: *Neryl isobutyrate*

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Introduction

Neryl isobutyrate, systematically known as [(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate, is a monoterpenoid ester recognized for its characteristic sweet, fruity, and floral aroma.^{[1][2]} It is a constituent of various essential oils and is utilized as a fragrance and flavoring agent.^[1] This technical guide provides an in-depth overview of the structure, stereochemistry, synthesis, and analytical characterization of **neryl isobutyrate**.

Chemical Structure and Stereochemistry

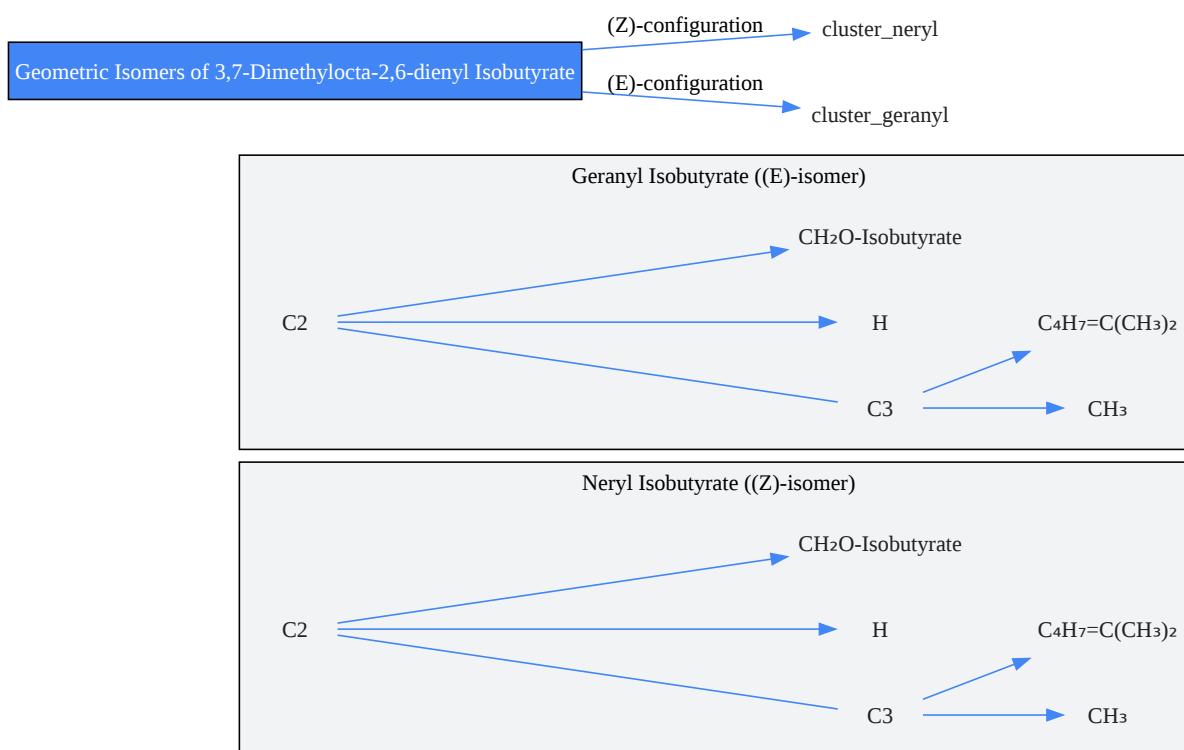
Neryl isobutyrate is the ester formed from the reaction of nerol, a (Z)-isomer of the monoterpenoid alcohol 3,7-dimethylocta-2,6-dien-1-ol, and isobutyric acid (2-methylpropanoic acid). The key feature of its stereochemistry is the cis or (Z) configuration of the double bond at the C2 position of the neryl moiety. This geometric isomerism is crucial for its distinct sensory properties, differentiating it from its (E)-isomer counterpart, geranyl isobutyrate.

Key Structural Features:

- Molecular Formula: C₁₄H₂₄O₂^{[3][4]}
- Molecular Weight: 224.34 g/mol ^[4]
- IUPAC Name: [(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate^[3]

- CAS Number: 2345-24-6[3]
- Synonyms: cis-3,7-Dimethyl-2,6-octadien-1-yl isobutyrate, Neryl 2-methylpropanoate[3]

The stereochemistry of **neryl isobutyrate** is determined by the geometry of the nerol precursor. The (Z)-configuration places the larger substituents on the same side of the C2-C3 double bond, influencing the molecule's overall shape and its interaction with olfactory and gustatory receptors.



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Stereochemical comparison of neryl and geranyl isobutyrate.

Physicochemical Properties

A summary of the key physicochemical properties of **neryl isobutyrate** is presented in the table below.

Property	Value	Reference(s)
Appearance	Colorless liquid	[1]
Odor	Sweet, fresh, fruity, raspberry, strawberry, green	[1][2]
Boiling Point	229-232 °C at 760 mmHg	[2]
Density	0.887-0.897 g/mL at 25 °C	[1]
Refractive Index	1.452-1.462 at 20 °C	[1]
Solubility	Insoluble in water; soluble in alcohol and oils	[1]
Flash Point	> 230 °F (> 110 °C)	[1]

Experimental Protocols

Synthesis of Neryl Isobutyrate via Fischer Esterification

This protocol describes a general method for the synthesis of **neryl isobutyrate** based on the Fischer esterification of nerol with isobutyric acid using an acid catalyst.

Materials:

- Nerol ($\geq 98\%$)
- Isobutyric acid ($\geq 99\%$)
- Concentrated sulfuric acid (H_2SO_4 , 95-98%)

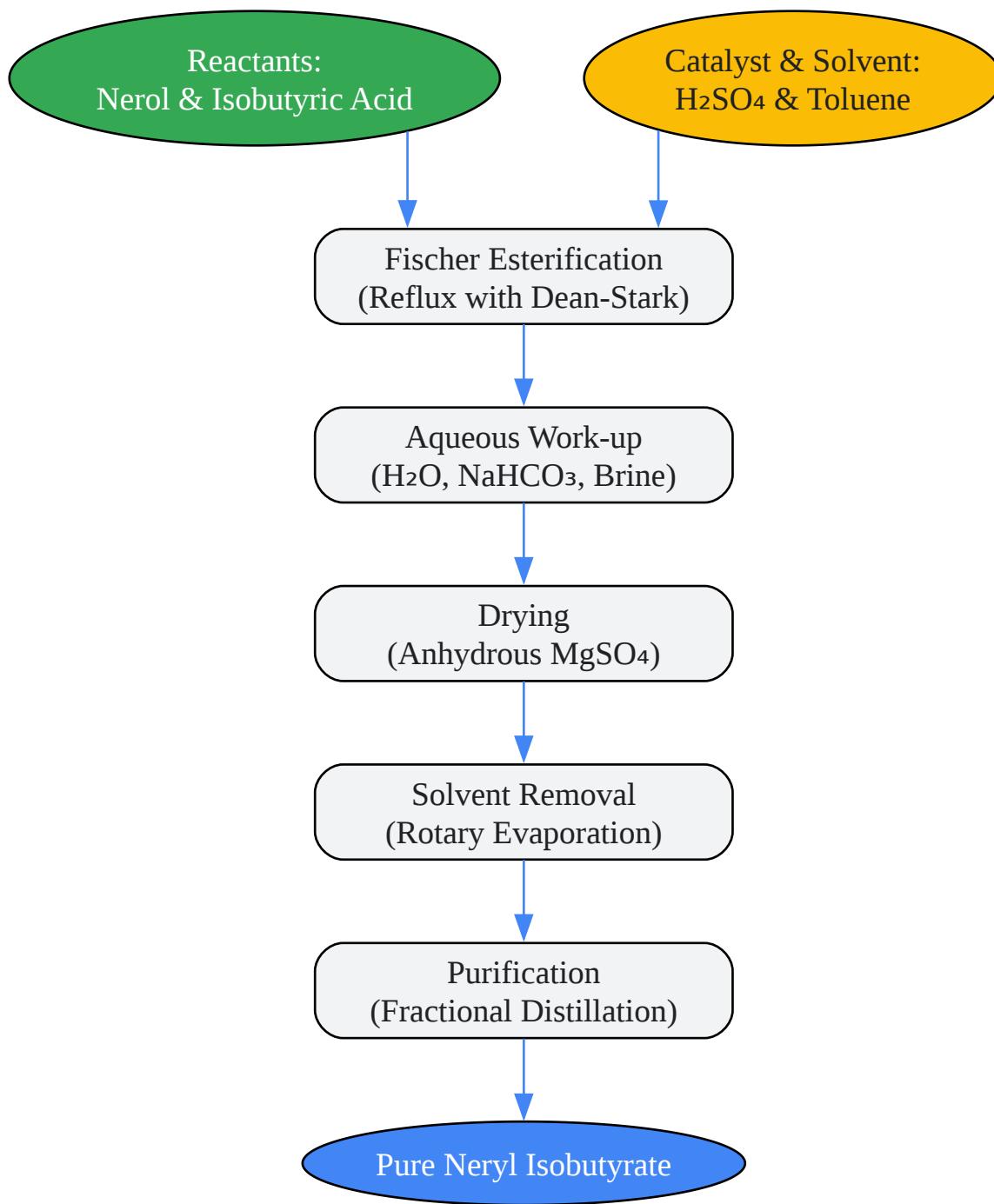
- Toluene (anhydrous)
- 5% Sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Fractional distillation apparatus

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine nerol (15.4 g, 0.1 mol) and isobutyric acid (10.6 g, 0.12 mol).
- **Solvent and Catalyst Addition:** Add 100 mL of toluene to the flask to serve as a solvent and azeotropic agent for water removal. While stirring, slowly add 5-10 drops of concentrated sulfuric acid to the mixture.
- **Esterification:** Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The reaction progress is monitored by the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
- **Work-up:** Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium

bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid), and 50 mL of brine.

- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
- Purification: Purify the crude **neryl isobutyrate** by fractional distillation under reduced pressure to obtain the pure product. Collect the fraction boiling at the appropriate temperature.[\[5\]](#)

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Workflow for the synthesis of **eryl isobutyrate**.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile compounds like **neryl isobutyrate** in complex mixtures such as essential oils.

Instrumentation and Conditions (Typical):

- Gas Chromatograph: Agilent 8890 GC or similar.[\[6\]](#)
- Mass Spectrometer: Agilent 5977A MSD or similar.[\[6\]](#)
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.
- Injection: Split mode (e.g., 50:1), 1 μ L injection volume.
- Inlet Temperature: 250 °C.
- Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 280 °C, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

Spectroscopic Data and Interpretation

1 H and 13 C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for **neryl isobutyrate**.

1 H NMR (CDCl₃, 500 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.35	t	1H	H-2
~5.08	t	1H	H-6
~4.58	d	2H	H-1
~2.55	sept	1H	H-8
~2.08	m	4H	H-4, H-5
~1.75	s	3H	H-10
~1.68	s	3H	H-9
~1.60	s	3H	H-11'
~1.15	d	6H	H-9', H-10'

^{13}C NMR (CDCl_3 , 125 MHz):

Chemical Shift (δ , ppm)	Assignment
~177.0	C-7' (C=O)
~142.0	C-3
~132.0	C-7
~123.5	C-6
~119.0	C-2
~61.5	C-1
~34.5	C-8'
~32.0	C-4
~26.5	C-5
~25.5	C-9
~23.5	C-10
~19.0	C-9', C-10'
~17.5	C-11'

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. Assignments are based on typical values for similar structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **ceryl isobutyrate** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970-2850	Strong	C-H stretching (alkane)
~1735	Strong	C=O stretching (ester)
~1670	Medium	C=C stretching (alkene)
~1465, 1380	Medium	C-H bending (alkane)
~1160	Strong	C-O stretching (ester)

The strong absorption at $\sim 1735\text{ cm}^{-1}$ is indicative of the ester carbonyl group, while the band at $\sim 1160\text{ cm}^{-1}$ corresponds to the C-O single bond stretch of the ester. The C=C stretching vibration is also observable.^[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **ceryl isobutyrate** results in a characteristic fragmentation pattern that can be used for its identification.

Key Fragments (m/z):

- 224: Molecular ion (M^+) - may be of low abundance.
- 154: Loss of isobutyric acid ($\text{M} - 88$).
- 136: $[\text{C}_{10}\text{H}_{16}]^+$ - Loss of the isobutyrate group, corresponding to the cetyl cation.
- 71: $[\text{C}_4\text{H}_7\text{O}]^+$ - Isobutyryl cation.
- 69: $[\text{C}_5\text{H}_9]^+$ - A common fragment in terpenes.
- 43: $[\text{C}_3\text{H}_7]^+$ - Isopropyl cation, often the base peak.
- 41: $[\text{C}_3\text{H}_5]^+$ - Allyl cation.

The fragmentation is typically initiated by cleavage of the ester bond, leading to the formation of the isobutyryl cation (m/z 71) and the cetyl cation (m/z 136). Further fragmentation of the cetyl cation leads to the characteristic terpene fragments.^[8]

Biological Activity

While primarily known for its organoleptic properties, some reports suggest that **neryl isobutyrate** may possess anti-inflammatory and analgesic effects.^[9] However, detailed studies on its specific molecular targets and involvement in signaling pathways are limited in the current scientific literature. Further research is required to fully elucidate its pharmacological profile.

Conclusion

Neryl isobutyrate is a structurally well-defined monoterpenoid ester with significant applications in the flavor and fragrance industry. Its synthesis can be readily achieved through standard esterification procedures, and its identity and purity can be confirmed using a combination of chromatographic and spectroscopic techniques. This technical guide provides a comprehensive resource for researchers and professionals working with this compound, offering detailed information on its chemical properties, synthesis, and analysis.

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